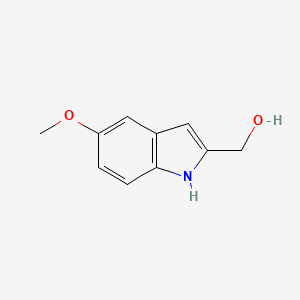

(5-methoxy-1H-indol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

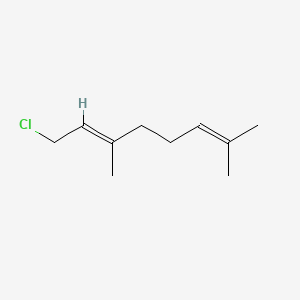

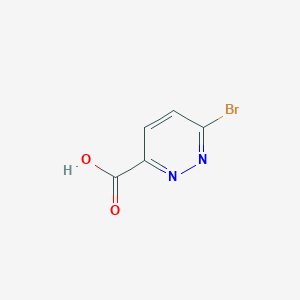

“(5-methoxy-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 .

Molecular Structure Analysis

The molecular structure of “(5-methoxy-1H-indol-2-yl)methanol” is characterized by its linear formula C10H11NO2 . The InChI code is provided for further structural details .Scientific Research Applications

Synthesis of Oxazino [4,3-a]indoles

This compound serves as a reactant in the synthesis of oxazino [4,3-a]indoles, which are heterocyclic compounds with potential therapeutic properties .

Development of 5-HT6 Receptor Ligands

It is used to create 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives that act as ligands for the 5-HT6 receptor, which is a target for cognitive enhancement and treatment of neurological disorders .

Anticancer Agent Design

The compound is involved in the design of SR13668, which aims to mimic the anticancer mechanisms of dietary indole-3-carbinol, particularly in blocking Akt signaling pathways that are crucial for cancer cell survival and proliferation .

Melatoninergic Agents

It is utilized in the synthesis of azido- and isothiocyanato-substituted indoles that function as melatoninergic agents, potentially impacting sleep regulation and circadian rhythms .

Anti-HIV Activity

Indole derivatives, including this compound, have been studied for their potential anti-HIV activity through molecular docking studies .

Antitubercular Activity

Derivatives derived from this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Anti-inflammatory and Analgesic Applications

Indole derivatives are evaluated for their in vivo anti-inflammatory and analgesic activities, which could lead to new treatments for pain and inflammation .

Precursor to Melatonin Receptor Ligands

As a bis-indolic derivative, it can be used as a precursor to various melatonin receptor ligands, which are significant in the study of sleep disorders and circadian rhythm regulation .

Each application showcases the versatility of “(5-methoxy-1H-indol-2-yl)methanol” in scientific research, spanning across various fields from pharmacology to biochemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Indole derivatives have been reported to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by interfering with viral replication pathways .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to exhibit antioxidant properties , which could result in the neutralization of harmful free radicals in cells .

properties

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKQWQEKIQUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441353 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methoxy-1H-indol-2-yl)methanol | |

CAS RN |

21778-77-8 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)